1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13863641
InChI: InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13)
SMILES: CN1C=CC2=C1C(=O)CCNC2=O
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione

CAS No.:

Cat. No.: VC13863641

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]azepine-4,8-dione
Standard InChI InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13)
Standard InChI Key JGAUQTYWXRCJCH-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=O)CCNC2=O
Canonical SMILES CN1C=CC2=C1C(=O)CCNC2=O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, reflects its bicyclic architecture. The pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a partially saturated azepine ring (a seven-membered ring containing one nitrogen atom). The numbering system [3,2-c] indicates the positions of ring fusion, distinguishing it from isomeric forms such as pyrrolo[2,3-c]azepine derivatives . The molecule features two ketone groups at positions 4 and 8, contributing to its planar rigidity and hydrogen-bonding capacity .

Synthesis and Characterization

Synthetic Routes

The synthesis of pyrroloazepine derivatives typically involves cyclization reactions. For example, a related compound, 1-ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione, was synthesized via cyclization of 3-(1-ethyl-pyrrole-2-carboxamido)propanoic acid using polyphosphoric acid and diphosphorus pentoxide . Similarly, the methyl analog may be prepared through analogous methods, substituting ethyl groups with methyl substituents.

A crystallographically characterized synthesis of 1-methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (a structural isomer) employed phosphorus oxychloride to cyclize 3-(1-methylpyrrole-2-carboxamido)propanoic acid . Although this method targets a different ring fusion, it highlights the role of acid catalysts in forming the bicyclic core .

Table 1: Comparative Synthesis Methods for Pyrroloazepine Derivatives

CompoundStarting MaterialReagents/ConditionsYieldReference
1-Methyl isomer [2,3-c]3-(1-methylpyrrole-2-carboxamido)propanoic acidPhosphorus oxychloride62%
1-Ethyl derivative [2,3-c]3-(1-ethyl-pyrrole-2-carboxamido)propanoic acidPolyphosphoric acid, P₂O₅58%

Crystallographic Analysis

X-ray diffraction studies of the [2,3-c] isomer reveal a monoclinic crystal system with space group P212121P2_12_12_1 and unit cell parameters a=8.589A˚,b=8.686A˚,c=11.375A˚a = 8.589 \, \text{Å}, b = 8.686 \, \text{Å}, c = 11.375 \, \text{Å} . Intermolecular N–H⋯O hydrogen bonds form one-dimensional chains along the bb-axis, stabilizing the crystal lattice . While direct data for the [3,2-c] isomer is limited, similar packing behaviors are anticipated due to shared functional groups.

Physicochemical Properties

Thermal and Solubility Profiles

Reported melting points for pyrroloazepine derivatives vary by substitution pattern. The [2,3-c] isomer melts at 471 K (197.85°C) , whereas analogues with bulkier substituents exhibit higher thermal stability. Solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane is attributed to the compound’s nonpolar bicyclic core and ketone groups .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ correspond to carbonyl stretching vibrations .

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra typically show resonances for methyl groups (~2.5 ppm) and azepine ring protons (3.0–4.0 ppm) .

Structural Analogs and Derivatives

Table 2: Pharmacologically Active Pyrroloazepine Derivatives

CompoundStructural FeaturesBiological ActivityReference
1-[4-(4-Benzylpiperazin-1-yl)butyl] derivativePiperazine side chain5-HT₁A receptor modulation
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridinePyrrolopyridine coreMuscarinic receptor modulation
1-Ethyl-pyrrolo[2,3-c]azepine-dioneEthyl substituentCrystallographic model

Applications and Future Directions

The compound’s rigid bicyclic structure makes it a valuable scaffold in drug discovery. Potential applications include:

  • Central Nervous System (CNS) Agents: Modulation of serotonin and dopamine receptors .

  • Anticancer Agents: Similar heterocycles inhibit kinase activity in preclinical models.

Future research should prioritize resolving the [3,2-c] isomer’s crystal structure and expanding structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

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